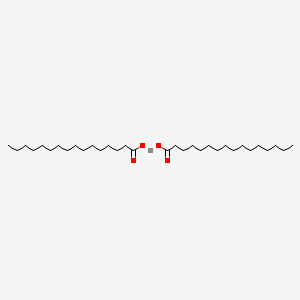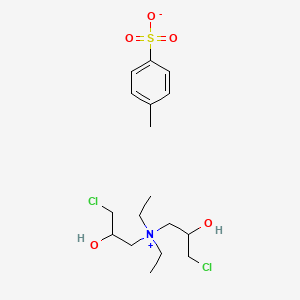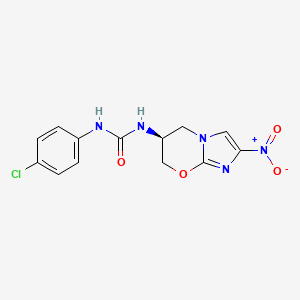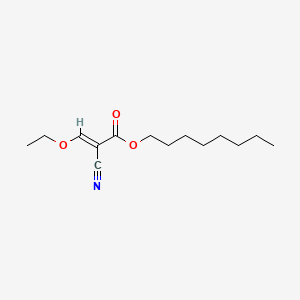
Manganese dipalmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese dipalmitate is an organometallic compound composed of manganese and palmitic acid. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The compound’s molecular formula is C36H70MnO4, and it is often used in research due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Manganese dipalmitate can be synthesized through the reaction of manganese salts with palmitic acid. One common method involves the use of manganese(II) chloride and palmitic acid in an organic solvent. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where manganese salts and palmitic acid are combined under controlled temperature and pressure conditions. The process involves continuous monitoring to ensure the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Manganese dipalmitate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of manganese ions, which can exist in multiple oxidation states.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve the replacement of palmitate groups with other fatty acids or ligands.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese oxides, while reduction can produce manganese metal or lower oxidation state compounds.
Wissenschaftliche Forschungsanwendungen
Manganese dipalmitate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as a precursor for the preparation of other manganese compounds.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent for various diseases.
Industry: this compound is utilized in the production of lubricants, coatings, and other industrial materials due to its stability and reactivity.
Wirkmechanismus
The mechanism by which manganese dipalmitate exerts its effects involves the interaction of manganese ions with molecular targets. Manganese can act as a cofactor for various enzymes, influencing biochemical pathways and cellular processes. The palmitate groups provide hydrophobic properties, enhancing the compound’s solubility and stability in biological systems.
Vergleich Mit ähnlichen Verbindungen
Kojic Dipalmitate: Like manganese dipalmitate, kojic dipalmitate is used in cosmetic and pharmaceutical applications for its stability and effectiveness.
Manganese Stearate: Another manganese fatty acid salt, used in similar industrial applications but with different physical properties.
Uniqueness: this compound stands out due to its specific combination of manganese and palmitic acid, offering unique reactivity and stability. Its ability to participate in various chemical reactions and its applications in diverse fields make it a valuable compound for research and industry.
Eigenschaften
CAS-Nummer |
26204-60-4 |
|---|---|
Molekularformel |
C32H62MnO4 |
Molekulargewicht |
565.8 g/mol |
IUPAC-Name |
hexadecanoate;manganese(2+) |
InChI |
InChI=1S/2C16H32O2.Mn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*2-15H2,1H3,(H,17,18);/q;;+2/p-2 |
InChI-Schlüssel |
ISCCCEPTSPEASH-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Mn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazolium acetate](/img/structure/B12698922.png)



![(E)-but-2-enedioic acid;8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12698937.png)

![(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol](/img/structure/B12698949.png)
